molecular formula C9H8N4S B13146429 1-phenyl-1H-1,2,3-triazole-4-carbothioamide

1-phenyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No.: B13146429
M. Wt: 204.25 g/mol
InChI Key: ZUPHTBAUMKDDSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazinecarbodithioate. This intermediate is then cyclized with sodium azide to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The applications of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide are diverse, spanning from medicinal chemistry to materials science. This compound, and its derivatives, exhibit a range of biological activities and serve as crucial building blocks in synthesizing more complex molecules with enhanced properties .

This compound: Synthesis and Derivatives
this compound is a structural analog utilized in synthesizing a variety of derivatives, each with unique applications. For instance, novel 2-(1,2,3-triazol-4-yl) compounds can be synthesized using 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide . These compounds are synthesized through reactions involving specific reagents and conditions, such as heating a mixture of reactants in ethanol with triethylamine .

Applications in Medicinal Chemistry
1,2,3-Triazole derivatives have significant applications in medicinal chemistry, acting as pharmacophores and demonstrating various biological activities .

  • Xanthine Oxidase Inhibition: 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been explored for their inhibitory effects on xanthine oxidase, an enzyme associated with hyperuricemia . These compounds exhibited micromolar level potencies, with some showing more promising inhibitory effects than allopurinol, a common drug for hyperuricemia .
  • PXR Inhibition: Certain 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective Pregnane X Receptor (PXR) inhibitors . PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. These compounds function as inverse agonists and antagonists of PXR, with potential applications in basic research and clinical studies .
  • Anti-inflammatory Activity: Phenyl-1H-1,2,3-triazole analogs have been evaluated for anti-inflammatory activities . Several analogs have demonstrated more potent effects than diclofenac, a reference anti-inflammatory drug, in xylene-induced ear edema models in mice .
  • Antibacterial Agents: Triazole derivatives, including those with a 1,2,4-triazole core, exhibit a broad spectrum of biological activities, including antibacterial properties . These compounds have shown activity against various pathogens, with some demonstrating excellent activity against E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis .

Role as a Pharmacophore
1,2,3-Triazoles are not just passive linkers; they actively interact with biological targets through hydrogen bonding and dipole interactions . Their applications range from combinatorial chemistry to proteomics and DNA research, making them valuable in drug discovery .

Structure-Activity Relationships
Modifications to the structure of this compound derivatives can significantly impact their biological activity . For example, the introduction of different substituents at specific positions can alter binding affinity and cellular activity . Similarly, incorporating lipophilic ether tails at certain positions can benefit the inhibitory potency of xanthine oxidase inhibitors .

Table of Biological Activities

ActivityCompound TypeIC50 RangeReference
Xanthine Oxidase Inhibition1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives0.21µM to 26.13μM
PXR Inhibition1H-1,2,3-triazole-4-carboxamidesLow nanomolar values
Anti-inflammatoryphenyl-1H-1,2,3-triazole analogsMore potent than diclofenac
Antibacterial1,2,4-triazole derivatives0.12 to 1.95 µg/mL

Case Studies

  • SPA70 Analogs: Analogs of SPA70, a selective antagonist of human PXR (hPXR), have been designed and evaluated. These studies aimed to improve potency while maintaining high selectivity and low toxicity .
  • Febuxostat Analogs: Modifications to febuxostat analogs, specifically at the X2 position, have been conducted using 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives . These modifications aimed to enhance the inhibitory potency against xanthine oxidase .

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Phenyl-1H-1,2,3-triazole-4-carbothioamide can be compared with other triazole derivatives:

Biological Activity

1-Phenyl-1H-1,2,3-triazole-4-carbothioamide is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, antitumor, and anti-inflammatory properties, supported by research findings and case studies.

Structural Characteristics

The structure of this compound features a phenyl group attached to a triazole ring and a carbothioamide functional group. This unique arrangement contributes to its biological activity and versatility in medicinal applications.

Compound Name Structure Features Unique Aspects
This compoundTriazole ring with phenyl and carbothioamidePotential for broad-spectrum biological activity
5-Methyl-1-phenyl-1H-1,2,3-triazoleMethyl group at position 5Enhanced lipophilicity; used in drug design
4-Amino-5-(4-chlorophenyl)-1H-1,2,3-triazoleAmino group at position 4Exhibits strong antibacterial activity

Antimicrobial Activity

Research indicates that 1-phenyl-1H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Antitumor Activity

The antitumor potential of 1-phenyl-1H-1,2,3-triazole derivatives has been explored in various studies. In vitro assays have shown that these compounds can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example:

Compound Cell Line IC50 (µM)
Compound 7HepG-212.22
Compound 7HCT-11614.16
Compound 7MCF-714.64

These results indicate that compounds with electron-donating substituents on the phenyl ring demonstrate higher cytotoxicity against tumor cells compared to those with electron-withdrawing groups .

Anti-inflammatory Activity

The anti-inflammatory effects of 1-phenyl-1H-1,2,3-triazole derivatives have also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various assays. For instance, certain derivatives demonstrated up to 89% inhibition of IL-6 at concentrations of 10 µg/mL .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 1-phenyl-1H-1,2,3-triazole for their biological activities:

  • Synthesis and Antitumor Evaluation : A novel series of triazole-containing hybrids were synthesized using Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. The antitumor effects were evaluated against several cancer cell lines with promising results .
  • Antibacterial Properties : A study demonstrated that specific derivatives exhibited significant antibacterial activity against multiple strains with MIC values comparable to established antibiotics .
  • Mechanistic Insights : Research has provided insights into the mechanisms by which these compounds exert their effects—such as inducing apoptosis in cancer cells through morphological changes and DNA fragmentation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-1H-1,2,3-triazole-4-carbothioamide?

The compound is typically synthesized via a two-step strategy:

  • Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Terminal alkynes react with aryl azides under Cu(I) catalysis to ensure regioselective 1,4-substitution .
  • Step 2 : Introduction of the carbothioamide group. This can involve reacting the triazole intermediate with thiourea derivatives or using thioacylating agents under controlled conditions . Key methodological considerations: Use anhydrous solvents, inert atmospheres for CuAAC, and monitor reaction progress via TLC or HPLC.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
  • Structure refinement : Employ SHELXL for least-squares refinement of positional and displacement parameters. Anisotropic displacement parameters are critical for accurate thermal motion modeling .
  • Validation : Check for residual electron density and R-factors (e.g., R1 < 0.05 for high-quality data). WinGX and ORTEP are used for visualization and packing analysis .

Q. What spectroscopic methods confirm the structure of this compound?

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbothioamide carbonyl signals (δ ~200 ppm in 13C) .
  • IR Spectroscopy : Detect N–H stretching (~3400 cm⁻¹) and C=S absorption (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M–H]– peaks .

Advanced Research Questions

Q. How can researchers address low aqueous solubility in biological assays?

Strategies include:

  • Structural derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) to the phenyl or triazole moiety while preserving bioactivity .
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based solubilization .
  • Prodrug design : Temporarily mask the carbothioamide group with enzymatically cleavable protecting groups.

Q. How to resolve contradictions in reported biological activity data across studies?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with activity trends .
  • Molecular docking : Use software like AutoDock Vina to compare binding modes with target proteins (e.g., DHFR in anticancer studies). For example, docking scores from synthesized analogs (Table 1 in ) can explain potency variations.
  • Assay standardization : Ensure consistent cell lines, incubation times, and control experiments.

Q. What strategies optimize regioselectivity in triazole formation during synthesis?

  • Catalyst selection : Cu(I) salts (e.g., CuBr) favor 1,4-regioselectivity in CuAAC, while Ru catalysts yield 1,5-products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for sensitive intermediates .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility .
  • LogP optimization : Balance hydrophobicity using computational tools (e.g., SwissADME) to target a LogP ~2–3 for oral bioavailability .
  • Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation .

Q. How to analyze crystal packing effects on bioactivity?

  • Crystal packing visualization : Use WinGX/ORTEP to generate diagrams of hydrogen bonding and π-π interactions .
  • Comparative studies : Correlate packing motifs (e.g., layered vs. helical arrangements) with solubility and dissolution rates. For example, the crystal structure of a related pyrazole-triazole analog ( ) revealed intermolecular H-bonds influencing solubility.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

1-phenyltriazole-4-carbothioamide

InChI

InChI=1S/C9H8N4S/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14)

InChI Key

ZUPHTBAUMKDDSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=S)N

Origin of Product

United States

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